molecular formula C5H6N2O3 B1603800 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid CAS No. 55151-91-2

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid

Cat. No.: B1603800
CAS No.: 55151-91-2
M. Wt: 142.11 g/mol
InChI Key: SPLXTCXODDVKKW-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid is an organic compound featuring a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound is known for its versatile applications in various fields, including medicinal chemistry, material science, and agrochemicals. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthesis via Amidoximes and Maleates/Fumarates in Basic Medium

A prominent method involves the reaction of amidoximes with maleates or fumarates in a basic medium such as sodium hydroxide in dimethyl sulfoxide (DMSO). This approach facilitates both O-acylation and 1,2,4-oxadiazole ring closure at room temperature, yielding 1,2,4-oxadiazin-5-ones and related acids.

General Procedure:

  • Amidoxime (2 mmol) and ester (4 mmol) are dissolved in DMSO (3 mL).
  • Powdered NaOH (240 mg, 4 mmol) is added rapidly.
  • The mixture is stirred at room temperature for 18 hours.
  • The reaction is quenched with cold brine and washed with toluene.
  • Acidification with hydrochloric acid to pH ~1 precipitates the product.
  • The solid is filtered, washed, and dried at 50 °C.

Outcomes and Optimization:

  • Initial yields of the acid product were around 37%, improved to 65% by optimizing reagent ratios and reaction time.
  • NaOH was found to be the most effective base for acid formation, while tert-butoxide sodium (t-BuONa) favored ester formation.
  • Prolonged reaction times or excess reagents led to side products such as 4-methylbenzonitrile.
  • The method tolerates various substituents on the amidoxime, including heterocyclic groups.
Entry Base Ester Amount (mmol) Reaction Time (h) Yield of Acid (%) Notes
1 NaOH 4 18 37 Initial trial
2 NaOH 4 18 65 Optimized conditions
3 NaOH >4 >18 <65 More side products formed
4 t-BuONa 4 18 - Ester product favored

Table 1: Optimization of Reaction Conditions for Acid Formation via Amidoximes and Maleates

Condensation of p-Tolyl Amidoxime with Methyl 2-Haloacetates

Another effective route uses the condensation of p-tolyl amidoxime with methyl 2-haloacetates (e.g., methyl 2-chloroacetate) in the presence of bases such as NaOH or potassium hydroxide (KOH).

Key Features:

  • The reaction is performed in DMSO at room temperature.
  • Use of methyl 2-chloroacetate improved yields compared to other esters.
  • NaOH and KOH gave comparable yields (~35-38%), while t-BuONa favored different products.
  • Typical reaction time is 18 hours with stirring at room temperature.

General Procedure:

  • Amidoxime (2 mmol) is dissolved in DMSO (3 mL).
  • Base (4 mmol) is added rapidly.
  • After 10 minutes, methyl 2-haloacetate (2.4 mmol) is added.
  • The mixture is stirred for 18 hours at room temperature.
  • Acidification with aqueous HCl precipitates the product, which is filtered and dried.
Entry Base Haloacetate Yield (%) Notes
1 NaOH Methyl 2-chloroacetate 35 Initial trial
2 KOH Methyl 2-chloroacetate 38 Slightly improved yield
3 t-BuONa Methyl 2-chloroacetate - Different product formation

Table 2: Reaction Outcomes for Amidoxime and Methyl 2-Haloacetates Condensation

Multi-Step Synthesis Involving Carbonyldiimidazole and Hydrazides (Patent Method)

A more complex synthetic route described in patent literature involves:

  • Activation of a protected piperidyl-substituted acetic acid with 1,1′-carbonyldiimidazole in tetrahydrofuran (THF).
  • Subsequent reaction with acetohydrazide to form hydrazide intermediates.
  • Multiple extraction and purification steps including acid-base extractions and solvent partitioning.
  • Final condensation steps with aldehyde derivatives and reductive amination.

Although this method is more elaborate and designed for pharmaceutical intermediates, it demonstrates the versatility of oxadiazole acetic acid derivatives synthesis under controlled conditions, including temperature regulation (5–47 °C) and careful pH adjustments.

Mechanistic Insights and Reaction Pathways

  • Amidoximes deprotonate in basic media and nucleophilically attack activated double bonds of maleates or fumarates.
  • Intermediate adducts undergo intramolecular cyclization via amino group attack on alkoxycarbonyl groups.
  • Protonation and methanol elimination finalize the formation of the oxadiazole ring.
  • The base choice influences whether acids or esters predominate.

Summary Table of Preparation Methods

Method Key Reactants Base Used Solvent Temp. Yield Range (%) Notes
Amidoximes + Maleates/Fumarates Amidoximes, Dimethyl maleate NaOH, t-BuONa DMSO Room temp. 37–65 NaOH favors acids; t-BuONa favors esters
Amidoximes + Methyl 2-Haloacetates p-Tolyl amidoxime, methyl 2-chloroacetate NaOH, KOH, t-BuONa DMSO Room temp. 35–42 Methyl 2-chloroacetate improves yield
Multi-step Carbonyldiimidazole Route Protected acetic acid, hydrazides Various THF 5–47 °C Not specified Complex, pharmaceutical intermediate synthesis

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The acetic acid moiety allows for substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The reactions typically yield a variety of oxadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuropharmacology

Recent studies have highlighted the potential of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid as a pharmacological agent in the treatment of neurodegenerative diseases such as Alzheimer's disease and tauopathies. The compound is being investigated for its ability to modulate tau protein aggregation, which is a hallmark of these conditions. Research indicates that compounds similar to this compound can inhibit the oligomerization of tau proteins, thereby potentially reducing neurofibrillary tangles associated with Alzheimer's disease .

1.2 Kappa Opioid Receptor Antagonism

Another significant application of this compound is in the development of selective Kappa Opioid Receptor (KOR) antagonists. Studies have shown that derivatives of this compound exhibit potent activity at the KOR, which is implicated in various neuropsychiatric disorders. For instance, a related compound demonstrated efficacy in preclinical models for treating depression and substance abuse disorders .

Toxicology and Safety

Safety data for this compound indicate that while it is intended for laboratory use only, standard precautions should be taken to avoid inhalation or skin contact. The compound does not currently have extensive toxicological data available; however, general safety measures include using personal protective equipment (PPE) when handling the substance .

Case Studies and Research Findings

Case Study: Neuroprotective Effects

A study published in Journal of Neurochemistry explored the neuroprotective effects of a derivative related to this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in tau pathology and improved cognitive function compared to control groups .

Case Study: KOR Antagonism and Depression Treatment

In another study focusing on KOR antagonism, researchers evaluated a series of compounds based on the oxadiazole structure for their effects on depression-like behaviors in rodent models. The findings suggested that certain derivatives exhibited significant antidepressant-like effects and could represent a novel therapeutic approach for treatment-resistant depression .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. For instance, in medicinal applications, it may inhibit the activity of certain enzymes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid is unique due to its combination of the oxadiazole ring and the acetic acid moiety, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its biological significance. The presence of the acetic acid moiety enhances its solubility and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values ranging from 4.2 to 7.29 µM, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus. Furthermore, antifungal activity was observed with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Cell Cycle Disruption : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Modulation of Signaling Pathways : Research indicates that these compounds can affect key signaling pathways related to cell proliferation and survival.

Study on Anticancer Effects

In a recent study focusing on the anticancer effects of oxadiazole derivatives, researchers synthesized several analogs and tested their efficacy against HepG2 cells. The study found that three specific compounds exhibited significantly higher toxicity towards cancer cells compared to normal cells, suggesting their potential as targeted therapies .

CompoundIC50 (µM)Selectivity Ratio
Compound A5.510
Compound B7.298.7
Compound C4.241

Study on Antimicrobial Activity

Another study evaluated the antimicrobial properties of various oxadiazole derivatives including this compound. The results indicated effective inhibition of bacterial growth across multiple strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid?

The compound is typically synthesized via intramolecular cyclization of hydrazide intermediates. For example, sodium salts of heterocyclic precursors (e.g., xanthine derivatives) can react with ethyl isothiocyanate, followed by cyclization to form the oxadiazole core. Subsequent alkylation with chloroacetic acid introduces the acetic acid moiety . Alternative methods include continuous-flow synthesis, which enhances reaction efficiency and sustainability by optimizing temperature, solvent, and nucleophile selection .

Q. What analytical techniques confirm the structure and purity of this compound?

Characterization involves elemental analysis (to verify stoichiometry), IR spectroscopy (to identify functional groups like C=O and N-O), ¹H NMR (to resolve proton environments), and mass spectrometry (to confirm molecular weight). Chromatographic methods (e.g., TLC or HPLC) assess purity, while X-ray crystallography may resolve crystal structures for salts or derivatives .

Q. How are purification and solubility challenges addressed?

Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is commonly used. Salts of the compound (e.g., sodium, potassium, or transition-metal complexes) improve solubility in aqueous media, enabling pharmacological testing .

Advanced Research Questions

Q. How can reaction selectivity be optimized during alkylation or cyclization steps?

Screening bases (e.g., NaOAc), solvents (e.g., acetic acid), and nucleophiles under varying temperatures can influence regioselectivity. For example, continuous-flow systems reduce side reactions by ensuring precise control over reaction parameters . Contradictions in yield or selectivity between studies often arise from differences in reactant stoichiometry or catalyst choice, necessitating mechanistic studies (e.g., DFT calculations) .

Q. What strategies resolve discrepancies in pharmacological activity data for derivatives?

Structural modifications, such as introducing hydroxy(phenyl)methyl groups or forming metal complexes, alter bioactivity. For instance, zinc or copper salts may enhance antimicrobial properties, while organic base salts (e.g., morpholine) improve bioavailability. Comparative studies using standardized assays (e.g., MIC for antimicrobial activity) are critical to validate results .

Q. How can computational methods guide the design of novel derivatives?

Molecular docking and QSAR models predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase). For example, substituents on the oxadiazole ring can be tailored to optimize hydrogen bonding or hydrophobic interactions, as demonstrated in triazole-thiadiazole hybrids .

Q. Methodological Considerations

  • Salt Synthesis : Reacting the free acid with hydroxides (NaOH/KOH) or metal sulfates (e.g., CuSO₄) in ethanol yields salts. Excess base or metal ions must be avoided to prevent precipitation of hydroxides .
  • Stability Testing : Accelerated degradation studies (e.g., under UV light or high humidity) assess shelf life. IR and NMR track structural integrity over time .

Properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)2-5(8)9/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLXTCXODDVKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612220
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55151-91-2
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.0 g (40.8 mmol) of 3,5-dimethyl-1,2,4-oxadiazole and of 6.0 ml of N,N,N',N'-tetramethylethylenediamine (TMEDA) in 100 ml of dry toluene was prepared in a 250 ml three-necked glass vessel equipped with a thermometer, a gas inlet tube through which dry nitrogen was introduced continuously and a pressure equalized dropping funnel. The magnetically stirred solution was cooled to -75° C. with an acetone-carbon dioxide bath and by means of the dropping funnel, a solution of approximately 40 mmol of n-butyllithium in 20 ml of n-hexane was added slowly to keep the reaction mixture below -65° C. Afterwards the reaction mixture was stirred for another 60 minutes at -55° to -60° C. Subsequently, the reaction mixture was transferred with a bent ground glass tube to a second vessel containing powdered carbon dioxide covered with a layer of dry diethyl ether and after standing a few hours, the carbon dioxide had practically disappeared from the mixture. 100 ml of water were added, followed by addition of 1 N hydrochloric acid with stirring until a pH of 8 was attained. The layers were separated and the organic layer was discarded and the aqueous layer was shaken twice with 25 ml of diethyl ether. The pH of the aqueous layer was brought to 2.0 with 1 N hydrochloric acid and seven extractions with about 25 ml portions of ethyl acetate at pH 2.0 resulted in almost complete removal of the desired product from the aqueous layer. The extracts were combined, dried over anhydrous magnesium sulfate, and filtered and the filtrate was concentrated in vacuo to a small volume until a crystalline white precipitate appeared. Thin-layer chromatography showed that the supernatant liquid still contained a considerable amount of the desired product and no by-products and the solvent was then completely removed in vacuo. The practically colorless residue was dried to constant weight to obtain 4.2 g (72% yield) of the product with a purity of at least 96% estimated by TLC and PMR spectrum. Recrystallization of the product was effected by dissolution in a minimum volume of chloroform, followed by slow addition of petroleum ether (b.p. 80°-110° C.) until a turbidity appear to obtain 3.6 g of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid with a melting point of about 95° C. (slow decarboxylation sets in at about 90° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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